molecular formula C8H12Cl2N4 B2858539 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride CAS No. 2445784-96-1

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride

Cat. No.: B2858539
CAS No.: 2445784-96-1
M. Wt: 235.11
InChI Key: UZYQSBQUUNMXRE-UHFFFAOYSA-N
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Description

2-Imidazo[4,5-b]pyridin-3-ylethanamine dihydrochloride (CAS 3324-08-1) is a heterocyclic compound with the molecular formula C₈H₁₂Cl₂N₄ and a molecular weight of 235.11 g/mol . This dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in kinase inhibitor development . The core structure consists of an imidazo[4,5-b]pyridine scaffold linked to an ethylamine side chain, protonated as a dihydrochloride salt. Its synthesis typically involves condensation reactions of substituted pyridines with aldehydes under reductive conditions, as exemplified in related imidazo[4,5-b]pyridine derivatives .

Properties

IUPAC Name

2-imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-3-5-12-6-11-7-2-1-4-10-8(7)12;;/h1-2,4,6H,3,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQSBQUUNMXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of imidazopyridines, including 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride, can be achieved through various methods. One common approach involves the use of a Pd-catalyzed amide coupling reaction. In this method, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate . Industrial production methods often involve similar catalytic processes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the modulation of immune responses and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Pharmacological Notes
2-Imidazo[4,5-b]pyridin-3-ylethanamine dihydrochloride (3324-08-1) C₈H₁₂Cl₂N₄ Ethylamine side chain 235.11 Kinase inhibition; high solubility in aqueous media
(3H-Imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride (914087-69-7) C₇H₁₀Cl₂N₄ Methylamine side chain 221.09 Similar scaffold; reduced steric bulk compared to ethylamine derivative
3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride (CID 63757458) C₈H₁₀Cl₂N₄ Methylamine + 3-methyl group 221.09 Enhanced lipophilicity; potential CNS penetration
6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (e.g., 21c ) Variable Furan-3-yl substituent ~400–450 Improved kinase selectivity; furan enhances π-stacking interactions

Key Observations :

  • Ethylamine vs.
  • Halogenation : Chlorinated derivatives (e.g., 6-chloro substituents) exhibit enhanced kinase inhibitory activity due to increased electron-withdrawing effects and binding pocket interactions .
  • Aromatic Substituents : Compounds with furan or pyrazole moieties (e.g., 21b, 21c ) demonstrate improved selectivity for specific kinase targets (e.g., EGFR, VEGFR) compared to the unsubstituted scaffold .

Key Findings :

  • Synthetic Efficiency : The target compound and its analogues are synthesized via Na₂S₂O₄-mediated reductive cyclization, yielding 50–75% for most derivatives . Lower yields (e.g., 17% for 21h ) correlate with sterically hindered substituents.
  • Anticancer Activity : Diaryl-substituted derivatives (e.g., 2,3-diphenyl) show potent cytotoxicity (IC₅₀ = 2.5 μM) against breast cancer cells, outperforming the ethylamine derivative’s kinase-focused activity .
  • Mutagenicity: Unlike mutagenic heterocyclic amines (e.g., PhIP ), the target compound and its kinase-inhibiting analogues lack significant DNA-binding motifs, reducing genotoxic risks.

Biological Activity

2-Imidazo[4,5-b]pyridin-3-ylethanamine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antiviral effects, supported by data tables and case studies from diverse research findings.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives, including 2-imidazo[4,5-b]pyridin-3-ylethanamine. The compound has shown significant activity against several human cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound was evaluated against multiple cancer cell lines such as HeLa (cervical cancer), SW620 (colon cancer), and others.
  • Inhibitory Concentrations (IC50) :
    • Compound 10 exhibited an IC50 of 0.4 μM against colon carcinoma cells.
    • Compound 14 showed an IC50 of 0.7 μM against the same cell type.

The results indicate that modifications in the imidazo[4,5-b]pyridine structure can enhance antiproliferative activity significantly (Table 1).

CompoundCell LineIC50 (μM)
10HeLa0.4
14HeLa0.7
8SW6201.8-3.2

Antibacterial Activity

The antibacterial properties of imidazo[4,5-b]pyridine derivatives were also examined. Notably, most compounds tested lacked antibacterial activity; however, compound 14 displayed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 μM.

Summary of Antibacterial Findings:

  • Active Compound :
    • Compound 14 : MIC = 32 μM against E. coli.

This suggests that while many derivatives are ineffective against bacteria, specific substitutions can yield moderate antibacterial effects.

Antiviral Activity

Antiviral assessments indicated that certain imidazo[4,5-b]pyridine derivatives possess activity against viral pathogens. For instance, some compounds demonstrated selective but moderate efficacy against respiratory syncytial virus (RSV).

Notable Results:

  • Bromo-substituted Derivative :
    • EC50 = 21 μM against RSV.

This highlights the potential for further exploration into the antiviral applications of these compounds.

Study on Antitumor Effects

A detailed study published in Molecules explored a series of amidino-substituted imidazo[4,5-b]pyridine derivatives for their antitumor properties. The study synthesized several derivatives and evaluated their biological activities across various cancer cell lines.

Key Outcomes :

  • Compounds with bromo substitutions showed enhanced antiproliferative activity compared to their unsubstituted counterparts.
  • The study concluded that structural modifications significantly impact biological efficacy and may lead to the development of potent anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[4,5-b]pyridine derivatives. Research indicates that specific substitutions on the pyridine ring can dramatically alter the compound's interaction with biological targets.

Synthesis and Optimization

Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds. Techniques such as the Pinner reaction have been employed to create diverse imidazo[4,5-b]pyridine derivatives with varying biological activities .

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